

# The Environmental Fate and Degradation of Fenoxycarb: A Technical Guide

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## Compound of Interest

Compound Name: Fenoxycarb

Cat. No.: B1672525

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## Introduction

**Fenoxycarb**, a carbamate insecticide, functions as an insect growth regulator by mimicking the action of juvenile hormone, disrupting molting and reproduction in various insect pests.<sup>[1]</sup> Its use in agriculture and public health necessitates a thorough understanding of its environmental fate and degradation pathways to assess its potential ecological impact. This technical guide provides an in-depth overview of the environmental persistence, mobility, and degradation of **fenoxycarb** in soil, water, and biological systems, based on available scientific literature.

## Physicochemical Properties

A summary of the key physicochemical properties of **fenoxycarb** is presented in Table 1. These properties are crucial in predicting its behavior and distribution in the environment.

Table 1: Physicochemical Properties of **Fenoxycarb**

Property	Value	Reference
CAS Number	79127-80-3	[1]
Molecular Weight	301.30 g/mol	[1]
Water Solubility	6 mg/L @ 20°C	[1]
Melting Point	53-54°C	[1]
Vapor Pressure	7.8 x 10 <sup>-3</sup> mPa @ 20°C	
Henry's Law Constant	4.6 x 10 <sup>-5</sup> Pa m <sup>3</sup> /mol	
Octanol-water Partition Coefficient (Kow)	4.30	
Soil Adsorption Coefficient (Koc)	1500	

## Environmental Fate and Degradation

The environmental fate of **fenoxycarb** is governed by a combination of biotic and abiotic degradation processes, including hydrolysis, photolysis, and microbial metabolism. Its persistence and mobility vary significantly across different environmental compartments.

### Degradation in Soil

**Fenoxycarb** exhibits moderate to low persistence in soil, with degradation occurring primarily through microbial action. It has a strong tendency to bind to soil particles, which limits its mobility and potential for leaching into groundwater.

Table 2: **Fenoxycarb** Degradation Half-lives in Soil

Study Type	Half-life	Reference
Aerobic Soil Metabolism (Primary)	6.7 hours	
Aerobic Soil Metabolism (Secondary)	254 days (8.2 months)	
Anaerobic Soil Metabolism (Primary)	16 days	
Anaerobic Soil Metabolism (Secondary)	8.5 months	
Soil Photolysis (Primary)	6-14 days	
Soil Photolysis (Secondary)	73-1351 days	
Terrestrial Field Dissipation (Primary)	3-5 days	
Terrestrial Field Dissipation (Secondary)	13-44 days	

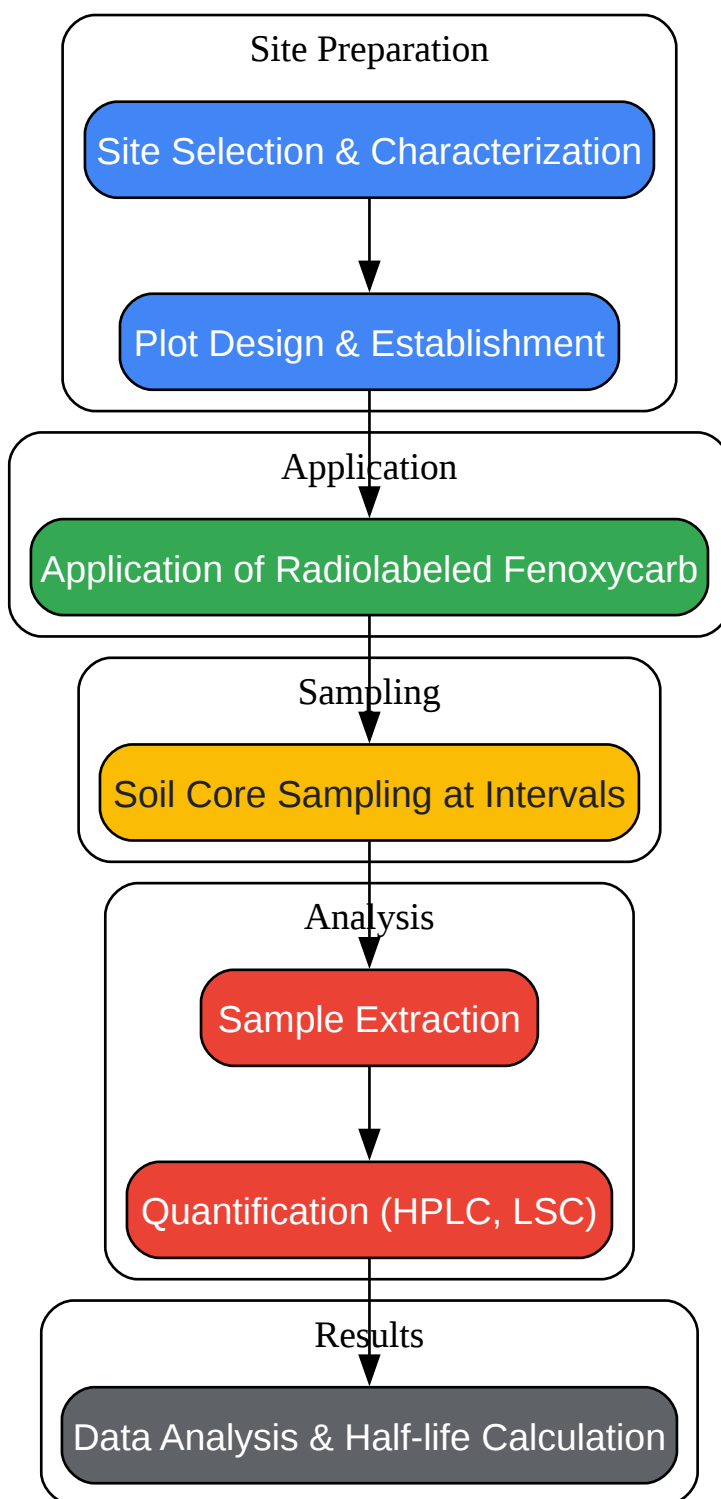
Field studies have shown that **fenoxycarb** residues tend to remain in the upper layers of the soil, with no significant leaching observed beyond the top 6 inches. The degradation in soil follows biphasic kinetics, with an initial rapid primary degradation phase followed by a slower secondary phase. The ultimate degradation products in soil are primarily carbon dioxide.

#### Experimental Protocols: Terrestrial Field Dissipation Study (General Methodology)

While the specific protocols for the cited studies by Schuster and Goff (1995) are not publicly available, a general methodology for a terrestrial field dissipation study, based on OECD and US EPA guidelines, is as follows:

- **Test Site Selection:** A site representative of the intended use area is chosen. The soil is characterized for its physicochemical properties (texture, organic matter content, pH, etc.).
- **Plot Design:** Bare ground plots are typically used to eliminate the influence of plant uptake. Replicate plots are established for treated and control groups.

- Application: A radiolabeled (e.g.,  $^{14}\text{C}$ ) version of **fenoxycarb** is applied to the soil surface at a rate consistent with agricultural practices.
- Sampling: Soil cores are collected at various depths (e.g., 0-6, 6-12 inches) and at multiple time intervals after application.
- Analysis: Soil samples are extracted, and the concentration of the parent **fenoxycarb** and its degradation products is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC).
- Data Analysis: The dissipation half-life is calculated from the decline in the concentration of the parent compound over time.



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*General workflow for a terrestrial field dissipation study.*

## Degradation in Aquatic Systems

In aquatic environments, **fenoxycarb**'s fate is primarily driven by photolysis and microbial degradation, while hydrolysis is a very slow process. It tends to partition from the water column to the sediment due to its high affinity for organic matter.

Table 3: **Fenoxycarb** Degradation Half-lives in Aquatic Systems

Study Type	Half-life	pH	Reference
Hydrolysis	1406 days	5	
3136 days	7		
4101 days	9		
Aqueous Photolysis	18-23 days	7	
Aerobic Aquatic Metabolism (Water)	3.89 days	-	
Aerobic Aquatic Metabolism (Total System)	18.80 days	-	

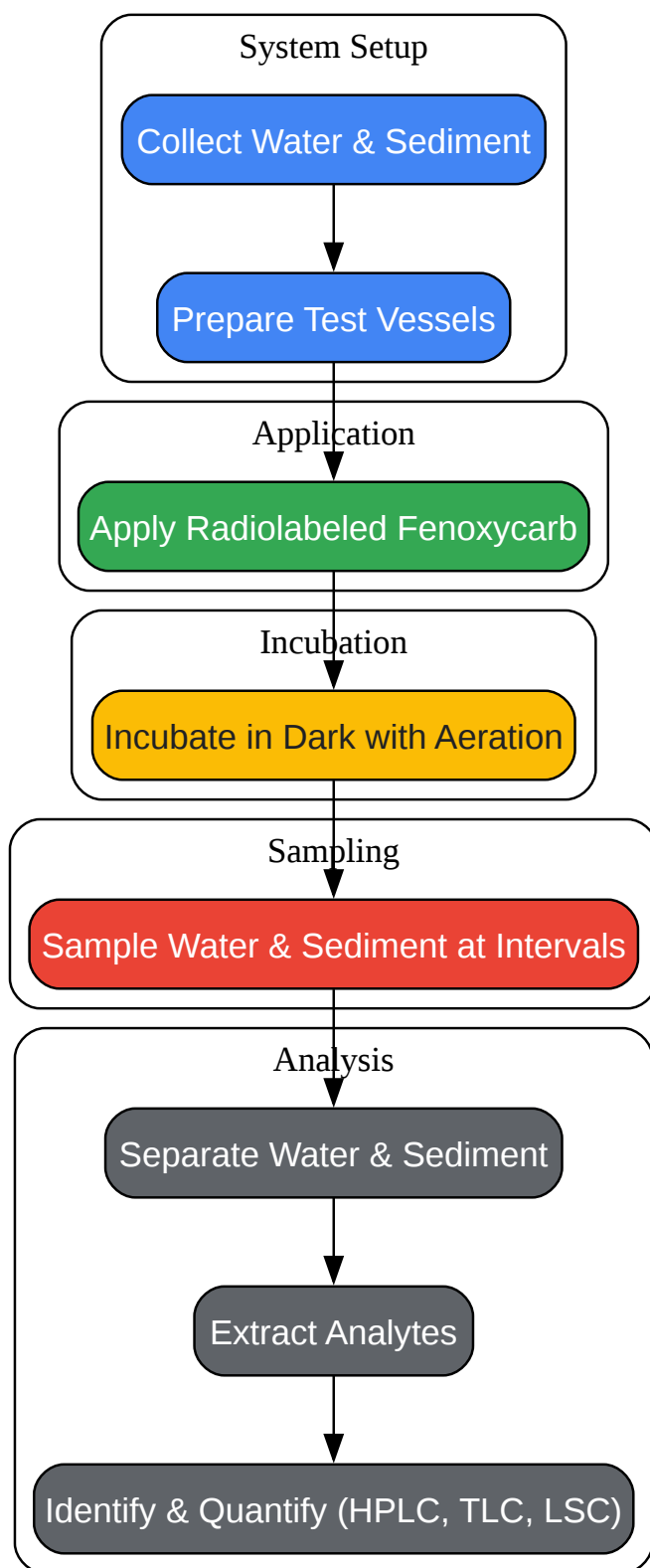
Photodegradation is a significant pathway for **fenoxycarb** in water, with a much shorter half-life compared to hydrolysis. The primary photodegradation products identified are p-phenylphenol and 2-hydroxydibenzofuran. In aerobic aquatic systems, **fenoxycarb** is readily degraded by microorganisms.

### Experimental Protocols: Aerobic Aquatic Metabolism Study (General Methodology)

The specific protocol for the study by Burton (1995) is not publicly available. A general methodology based on OECD and US EPA guidelines is outlined below:

- **Test System:** Water and sediment are collected from a natural source (e.g., a pond or lake). The system is set up in flasks or biometers.
- **Application:** Radiolabeled **fenoxycarb** is added to the water phase.

- **Incubation:** The systems are incubated in the dark at a constant temperature, with a continuous flow of air over the water surface to maintain aerobic conditions. Traps for volatile organic compounds and CO<sub>2</sub> are included in the setup.
- **Sampling:** At various time points, samples of water and sediment are collected.
- **Analysis:** The water and sediment fractions are separated and extracted. The parent compound and its metabolites are identified and quantified using techniques like HPLC, Thin-Layer Chromatography (TLC), and LSC. Volatile traps are also analyzed.
- **Data Analysis:** The degradation half-life in the water and the total system is calculated. A mass balance is performed to account for all the applied radioactivity.



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*General workflow for an aerobic aquatic metabolism study.*



## Bioconcentration and Metabolism

### Bioaccumulation in Aquatic Organisms

**Fenoxycarb** has a moderate potential for bioconcentration in aquatic organisms. Fish exposed to **fenoxycarb** in water can accumulate the compound to concentrations 300 times greater than the concentration in the water. However, the depuration is rapid, with fish releasing 99% of the residues within two weeks when placed in clean water.

### Metabolism in Animals

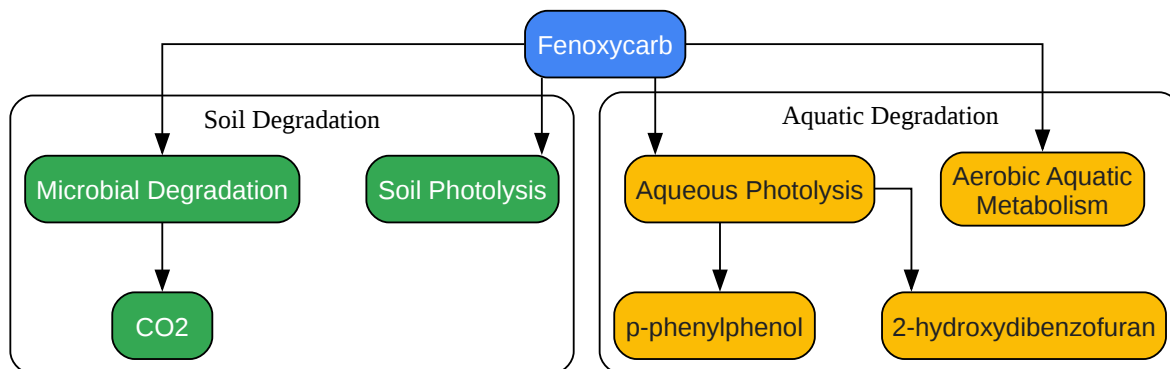
In rats, **fenoxycarb** is rapidly metabolized and excreted, with about 90-92% of an administered dose being excreted within 96 hours. The primary route of metabolism is enzymatic hydrolysis by the liver, and the degradation products are excreted by the kidneys and liver. No persistent residues have been found in the organs of animals.

### Metabolism in Plants

Information on the detailed metabolic pathway of **fenoxycarb** in plants is less available in the public domain. However, it is expected to break down relatively quickly in plants. Studies on apple trees have investigated the effects of carbamates on fruit development, but detailed metabolic pathways of **fenoxycarb** were not elucidated. Research on cotton has shown that insecticides can alter the plant's secondary metabolites.

## Degradation Pathways

The degradation of **fenoxycarb** in the environment proceeds through several pathways, leading to the formation of various transformation products.



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*Simplified degradation pathways of **fenoxycarb**.*

## Analytical Methods

The analysis of **fenoxycarb** residues in environmental samples is typically performed using High-Performance Liquid Chromatography (HPLC).

Table 4: Analytical Methods for **Fenoxycarb** Residue Analysis

Matrix	Method	Key Steps	Reference
Water, Soil, Sediment, Biosolids, and Tissue	HRGC/HRMS (EPA Method 1699)	Isotope dilution and internal standard quantitation.	
Soil	GC-MSMS	Extraction, partitioning, and clean-up followed by GC-MSMS detection.	
Peaches	LC-DAD	Acetone-dichloromethane extraction, purification, and LC-DAD analysis.	
Apple Leaves	ELISA	Single-step extraction with a buffered methanol solution followed by ELISA.	

## Conclusion

**Fenoxycarb** is a non-persistent insecticide in the environment, with its degradation being primarily mediated by microbial activity in soil and photolysis in water. Its strong adsorption to soil and sediment limits its mobility and potential for groundwater contamination. While it can bioconcentrate in aquatic organisms, it is rapidly depurated. In mammals, it is quickly metabolized and excreted. The major degradation pathways lead to the formation of less complex molecules and ultimately carbon dioxide. Standard analytical methods are available for the detection of **fenoxycarb** residues in various environmental matrices. Further research into the detailed metabolic pathways in plants would provide a more complete picture of its environmental fate.

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## References

- 1. [piat.org.nz](https://piat.org.nz) [[piat.org.nz](https://piat.org.nz)]
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